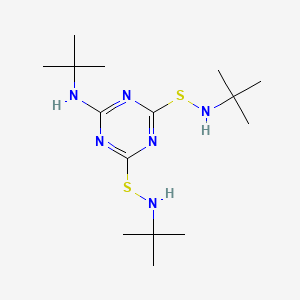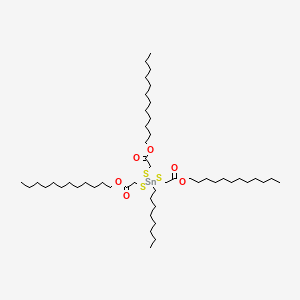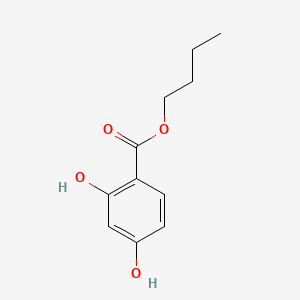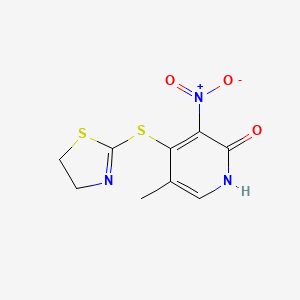
2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with a thiazolylthio group, a methyl group, and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the pyridinone core. The reaction conditions often involve the use of reagents such as thiourea, bromoketones, and various catalysts under controlled temperatures and pH . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazolylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition: The double bonds in the thiazole ring can undergo addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules, such as proteins and DNA.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole derivatives and pyridinone derivatives. Compared to these compounds, 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity . Some similar compounds are:
- 2-Acetylthiazoline
- 4-Methyl-2-thiazolylthio-pyridinone
- 5-Nitro-2-thiazolylthio-pyridinone
Propriétés
Numéro CAS |
172469-88-4 |
|---|---|
Formule moléculaire |
C9H9N3O3S2 |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H9N3O3S2/c1-5-4-11-8(13)6(12(14)15)7(5)17-9-10-2-3-16-9/h4H,2-3H2,1H3,(H,11,13) |
Clé InChI |
KBMYGTVRQXGYCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)C(=C1SC2=NCCS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



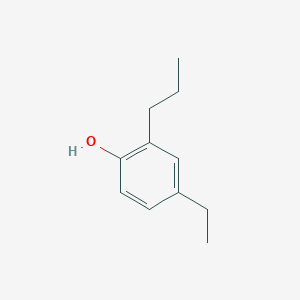


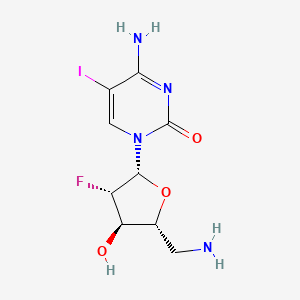

![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
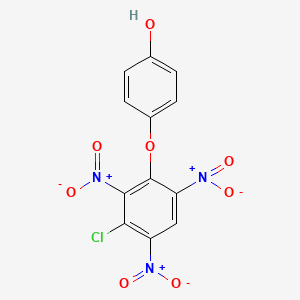
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
